methyl1-(trifluoromethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one with appropriate reagents . The reaction conditions often include the use of acid catalysts and specific temperature controls to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(trifluoromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Methyl 1-(trifluoromethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Trifluoromethane
- 1,1,1-Trifluoroethane
- Hexafluoroacetone
Uniqueness
Methyl 1-(trifluoromethyl)-1H-pyrazole-3-carboxylate is unique due to its specific structure, which includes both a trifluoromethyl group and a pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C6H5F3N2O2 |
---|---|
Molecular Weight |
194.11 g/mol |
IUPAC Name |
methyl 1-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C6H5F3N2O2/c1-13-5(12)4-2-3-11(10-4)6(7,8)9/h2-3H,1H3 |
InChI Key |
GALRRGBENLRYDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C(F)(F)F |
Origin of Product |
United States |
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